Eletriptan impurity F

Descripción general

Descripción

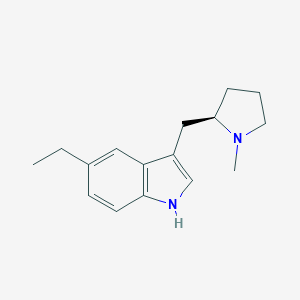

5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Aplicaciones Científicas De Investigación

5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

Target of Action

Eletriptan impurity F primarily targets the 5-HT1B, 5-HT1D, and 5-HT1F receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological and pathological processes, including mood, anxiety, and migraine .

Mode of Action

This compound acts as a selective agonist for its primary targets . It binds with high affinity to the 5-HT1B, 5-HT1D, and 5-HT1F receptors, and has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . This binding triggers a series of biochemical reactions that result in the therapeutic effects of the compound .

Biochemical Pathways

The activation of the 5-HT1B, 5-HT1D, and 5-HT1F receptors by this compound leads to a decrease in the release of certain neurotransmitters, including glutamate and substance P . This results in a reduction of neuronal excitability and inflammation, which are key factors in the pathophysiology of conditions like migraines .

Pharmacokinetics

Similar compounds are known to be metabolized by the cyp3a4 enzyme and have a half-life of approximately 4 hours . These properties can impact the bioavailability of the compound and its therapeutic efficacy .

Result of Action

The activation of the 5-HT1B, 5-HT1D, and 5-HT1F receptors by this compound leads to a reduction in neuronal excitability and inflammation . This can result in the alleviation of symptoms in conditions like migraines, where neuronal hyperexcitability and inflammation play a key role .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as alcohol or other drugs, can affect the metabolism of the compound and thus its efficacy . Additionally, genetic factors can influence the individual’s response to the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in high yields .

Industrial Production Methods

Industrial production methods for indole derivatives may involve continuous flow microreactor systems, which allow for the efficient and sustainable synthesis of these compounds . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole include:

- ®-5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole

- Indole-3-acetic acid

- Lysergic acid diethylamide (LSD)

Uniqueness

5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole is unique due to its specific structural features and the presence of the 2R-methylpyrrolidin-2-yl group

Actividad Biológica

5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole, commonly referred to as Eletriptan Impurity F, is a compound that has garnered attention due to its biological activity and relevance in pharmacology, particularly as an impurity in the synthesis of Eletriptan, a medication used to treat migraines. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₆H₂₂N₂

- Molecular Weight : 242.36 g/mol

- CAS Number : 209682-64-4

- Solubility : Slightly soluble in chloroform and methanol; forms a sticky solid that is brown to dark yellow in color .

Structural Information

The compound features an indole structure with an ethyl group and a pyrrolidine moiety, which are critical for its biological interactions. The specific stereochemistry at the pyrrolidine nitrogen is significant for its receptor binding affinity.

5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole acts primarily as a serotonin receptor agonist , specifically targeting the 5-HT_1B and 5-HT_1D subtypes. This mechanism is similar to that of Eletriptan, contributing to its efficacy in migraine relief by promoting vasoconstriction of cranial blood vessels and inhibiting pro-inflammatory neuropeptide release.

Pharmacological Effects

Research indicates that compounds structurally related to Eletriptan exhibit various pharmacological effects:

- Vasoconstriction : Induces contraction of blood vessels, which alleviates migraine symptoms.

- Neurotransmission Modulation : Influences serotonin levels and activity in the central nervous system.

- Potential Antinociceptive Effects : May reduce pain perception through modulation of pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the effects of 5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole:

- Study on Serotonin Receptor Binding :

- Comparative Analysis with Other Agonists :

- Toxicology Assessments :

Data Table: Biological Activity Overview

| Property | Details |

|---|---|

| Target Receptors | 5-HT_1B, 5-HT_1D |

| Primary Effect | Vasoconstriction |

| Secondary Effects | Modulation of neurotransmission |

| Therapeutic Use | Migraine treatment |

| Potential Side Effects | Vascular complications if misused |

Propiedades

IUPAC Name |

5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2/c1-3-12-6-7-16-15(9-12)13(11-17-16)10-14-5-4-8-18(14)2/h6-7,9,11,14,17H,3-5,8,10H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBUOODGXPTQOQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2CC3CCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209682-64-4 | |

| Record name | 1H-Indole, 5-ethyl-3-(((2R)-1-methyl-2-pyrrolidinyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209682644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-INDOLE, 5-ETHYL-3-(((2R)-1-METHYL-2-PYRROLIDINYL)METHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68TX8Z5QGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.